N-2-biphenylyl-3-iodo-4-methoxybenzenesulfonamide
Overview
Description
N-2-biphenylyl-3-iodo-4-methoxybenzenesulfonamide, also known as BIMS, is a sulfonamide compound that has shown potential in scientific research applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mechanism of Action
N-2-biphenylyl-3-iodo-4-methoxybenzenesulfonamide works by inhibiting the activity of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. By inhibiting these enzymes, this compound can disrupt cancer cell growth and protect neurons from oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and good stability in vivo. It is rapidly absorbed and distributed throughout the body, with the highest concentrations found in the liver and kidneys. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential use in treating neurological disorders.
Advantages and Limitations for Lab Experiments
N-2-biphenylyl-3-iodo-4-methoxybenzenesulfonamide has several advantages for use in laboratory experiments. It is stable and has low toxicity, making it a good candidate for in vivo studies. However, this compound has limited solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-2-biphenylyl-3-iodo-4-methoxybenzenesulfonamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the use of this compound in combination with other drugs for cancer treatment. Additionally, further studies are needed to determine the long-term effects of this compound on the body and to evaluate its potential use in treating other diseases.
Scientific Research Applications
N-2-biphenylyl-3-iodo-4-methoxybenzenesulfonamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro, and in vivo studies have shown promising results in reducing tumor growth. This compound has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
properties
IUPAC Name |
3-iodo-4-methoxy-N-(2-phenylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16INO3S/c1-24-19-12-11-15(13-17(19)20)25(22,23)21-18-10-6-5-9-16(18)14-7-3-2-4-8-14/h2-13,21H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCUNAIGXZGHKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16INO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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